molecular formula C11H11N3O2 B13645803 6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid

6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid

Cat. No.: B13645803
M. Wt: 217.22 g/mol
InChI Key: TYRSBAMGTCSGIT-UHFFFAOYSA-N
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Description

6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid is a compound that features a nicotinic acid moiety substituted with a 4,5-dimethylimidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid typically involves the condensation of 4,5-dimethylimidazole with a nicotinic acid derivative. One common method includes the use of a coupling reagent to facilitate the formation of the imidazole ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The nicotinic acid moiety can undergo substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic heterocyclic compound with a similar structure but without the nicotinic acid moiety.

    Nicotinic Acid:

    4,5-Dimethylimidazole: A derivative of imidazole with methyl groups at positions 4 and 5.

Uniqueness

6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid is unique due to the combination of the nicotinic acid and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

6-(4,5-dimethylimidazol-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H11N3O2/c1-7-8(2)14(6-13-7)10-4-3-9(5-12-10)11(15)16/h3-6H,1-2H3,(H,15,16)

InChI Key

TYRSBAMGTCSGIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=NC=C(C=C2)C(=O)O)C

Origin of Product

United States

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